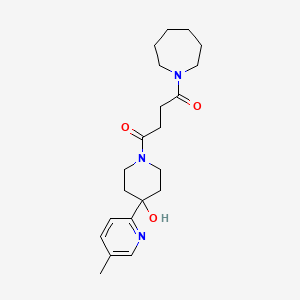
1-(4-azepan-1-yl-4-oxobutanoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-azepan-1-yl-4-oxobutanoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is a chemical compound used in scientific research. It is a derivative of piperidine and is known for its potential to interact with certain receptors in the brain.
Mécanisme D'action
The mechanism of action of 1-(4-azepan-1-yl-4-oxobutanoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol involves its interaction with the sigma-1 receptor. This receptor is located in the endoplasmic reticulum of cells and is involved in the regulation of calcium signaling, protein folding, and lipid metabolism. When this compound binds to the sigma-1 receptor, it can modulate these processes, leading to changes in cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that it can modulate calcium signaling, enhance neuroprotection, and reduce inflammation. It has also been shown to have potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-azepan-1-yl-4-oxobutanoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol in lab experiments is its potential as a therapeutic agent for various neurological disorders. This makes it a promising compound for further study. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-(4-azepan-1-yl-4-oxobutanoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol. One direction is to study its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Another direction is to further investigate its mechanism of action and how it interacts with the sigma-1 receptor. Additionally, there is potential for the development of new derivatives of this compound with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-(4-azepan-1-yl-4-oxobutanoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol involves a multistep process. The first step involves the reaction of 5-methyl-2-pyridylmagnesium bromide with 4-oxo-1-azepanecarboxylic acid. This reaction results in the formation of 4-(5-methylpyridin-2-yl)piperidine-4-carboxylic acid. The second step involves the reaction of this intermediate with ethyl chloroformate, which results in the formation of the corresponding ethyl ester. The final step involves the reduction of the ester to the alcohol using sodium borohydride.
Applications De Recherche Scientifique
1-(4-azepan-1-yl-4-oxobutanoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been used in scientific research to study its potential as a ligand for certain receptors in the brain. Specifically, it has been shown to interact with the sigma-1 receptor, which is involved in a variety of physiological processes, including cell survival, neuroprotection, and pain modulation. This compound has also been studied for its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
1-(azepan-1-yl)-4-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-17-6-7-18(22-16-17)21(27)10-14-24(15-11-21)20(26)9-8-19(25)23-12-4-2-3-5-13-23/h6-7,16,27H,2-5,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVIAAVSDLGNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)CCC(=O)N3CCCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3-methylphenoxy)propanoyl]azepane](/img/structure/B5490581.png)
![4-[4-(2-pyridinylmethoxy)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5490588.png)
![2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5490597.png)
![1-methyl-4-[2-(3-pyrrolidinyl)benzoyl]piperazine dihydrochloride](/img/structure/B5490602.png)
![4-(3-tert-butyl-1H-pyrazol-1-yl)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5490605.png)
![N-benzyl-5-ethyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5490609.png)
![4-{4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5490613.png)
![1-{1-[(1-aminocyclopropyl)carbonyl]piperidin-4-yl}-2-phenylethanol](/img/structure/B5490623.png)
![3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B5490626.png)
![N-cyclopentyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5490638.png)

![N-{3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5490649.png)
![N-cyclopropyl-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5490685.png)
![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}-N-(2-isopropylphenyl)acetamide](/img/structure/B5490692.png)